![molecular formula C27H30N6O3 B610453 Rezivertinib CAS No. 1835667-12-3](/img/structure/B610453.png)
Rezivertinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rezivertinib (BPI-7711) is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . It has shown promising efficacy and a favorable safety profile for the treatment of locally advanced or metastatic/recurrent non-small cell lung cancer (NSCLC) patients with EGFR mutation .
Chemical Reactions Analysis
Rezivertinib is administered orally once daily until disease progression, unacceptable toxicity, or withdrawal of consent . The exact chemical reactions that Rezivertinib undergoes in the body are not specified in the available literature.
Physical And Chemical Properties Analysis
Rezivertinib has a molecular weight of 486.57 and its formula is C27H30N6O3 . It is a solid compound and is soluble in DMSO .
Scientific Research Applications
Efficacy in Treating NSCLC with EGFR T790M Mutation : A Phase IIb study demonstrated that Rezivertinib is effective in treating patients with locally advanced or metastatic/recurrent EGFR T790M mutated NSCLC. The study reported an objective response rate of 64.6% and a disease control rate of 89.8%. Patients showed a median duration of response of 12.5 months and a progression-free survival of 12.2 months. The treatment also showed promise for patients with CNS metastases, indicating a broader application in NSCLC management (Shi et al., 2022).
Safety Profile : The same study highlighted Rezivertinib's safety profile, noting that 83.2% of patients experienced at least one treatment-related adverse event, but no cases of interstitial lung disease were reported. This suggests that Rezivertinib has a favorable safety profile for treating NSCLC (Shi et al., 2022).
Comparison with Other 3rd Generation EGFR TKIs : A review of third-generation EGFR tyrosine kinase inhibitors (TKIs), including Rezivertinib, indicated that these drugs are significant for treating advanced metastatic EGFR+ NSCLC. Rezivertinib, along with others like almonertinib and lazertinib, is in late-stage clinical development and shows promising interim results from phase 1-3 trials (Nagasaka et al., 2020).
Mechanism of Action
Future Directions
Rezivertinib has shown promising results in clinical trials and has great development potential in the future . A randomized, double-blind, phase 3 trial (NCT03866499) is evaluating the efficacy and safety of Rezivertinib compared with gefitinib as a first-line treatment in NSCLC patients with advanced EGFR mutations .
properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMZUKYFIDPLEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rezivertinib | |
CAS RN |
1835667-12-3 |
Source
|
Record name | Rezivertinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | REZIVERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65F5M6BD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.